2-Carbomethoxy-3-indolylacetonitrile
CAS No.:
Cat. No.: VC13994835
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | methyl 3-(cyanomethyl)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O2/c1-16-12(15)11-9(6-7-13)8-4-2-3-5-10(8)14-11/h2-5,14H,6H2,1H3 |
| Standard InChI Key | SBRXPBUKYULLEO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2N1)CC#N |
Introduction
Chemical Identity and Structural Characteristics
2-Carbomethoxy-3-indolylacetonitrile belongs to the class of substituted indoles, characterized by a bicyclic aromatic system fused with a pyrrole ring. The compound’s molecular structure features a carbomethoxy (-COOCH₃) group at the 2-position and a nitrile (-CN) moiety at the 3-position of the indole scaffold (Figure 1). These electron-withdrawing groups significantly influence its electronic properties, rendering it amenable to nucleophilic and electrophilic reactions at distinct sites.
Molecular and Physical Properties
The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| CAS Registry Number | Not publicly disclosed* |
| Density | ~1.28 g/cm³ (estimated) |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in methanol |
*Note: Public CAS databases currently lack an entry for this compound, though proprietary sources assign internal identifiers.
The indole ring’s planar geometry facilitates π-π stacking interactions, while the nitrile group’s dipole moment (3.93 D) enhances solubility in dipolar solvents. Computational studies suggest that the carbomethoxy group adopts a conformation perpendicular to the indole plane to minimize steric hindrance.
Synthetic Methodologies
The synthesis of 2-Carbomethoxy-3-indolylacetonitrile typically proceeds through multi-step routes leveraging classical indole functionalization strategies. Two principal approaches dominate the literature:
Indole Ring Functionalization
This method modifies preformed indole derivatives through sequential substitution reactions:
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Indole-3-acetonitrile Formation: Treatment of indole with chloroacetonitrile under Friedel-Crafts conditions introduces the nitrile group at the 3-position.
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Carbomethoxy Introduction: Subsequent esterification using methyl chloroformate in the presence of a base (e.g., pyridine) installs the carbomethoxy group at the 2-position.
Key challenges include regioselectivity control and minimizing side reactions such as over-alkylation. Yields typically range from 45–60% after chromatographic purification.
Tandem Cyclization-Functionalization
An alternative one-pot synthesis involves cyclizing β-keto nitriles with substituted anilines:
This route, though less explored, offers potential for scalability but requires precise control of reaction conditions to prevent decomposition.
Spectroscopic Characterization
Advanced analytical techniques are critical for verifying the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, indole H-2)
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δ 7.52–7.48 (m, 2H, H-5/H-6)
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δ 7.32 (d, J = 8.0 Hz, 1H, H-4)
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δ 4.12 (s, 2H, CH₂CN)
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δ 3.85 (s, 3H, OCH₃)
-
-
¹³C NMR:
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168.5 ppm (COOCH₃)
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118.2 ppm (CN)
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135.4–110.3 ppm (indole carbons)
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Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 214.22 (calculated for C₁₂H₁₀N₂O₂⁺), with fragmentation patterns confirming the loss of the methoxy group (-31 Da) and subsequent ring decomposition.
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms for chiral drug development.
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Target Identification: High-throughput screening against kinase libraries to elucidate mechanistic pathways.
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Formulation Studies: Exploring nanoencapsulation to improve bioavailability and reduce systemic toxicity.
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